4-(2-Bromooxazol-5-yl)phenol
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Overview
Description
4-(2-Bromooxazol-5-yl)phenol is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 2-position of the oxazole ring and a phenol group at the 4-position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromooxazol-5-yl)phenol can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of aryl halides. This reaction typically requires the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and HBr as reagents. This method is known for its mild and green reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The ipso-hydroxylation method is particularly attractive for industrial applications due to its scalability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromooxazol-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted phenols and oxazole derivatives
Scientific Research Applications
4-(2-Bromooxazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromooxazol-5-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic reactions also contributes to its diverse biological activities .
Comparison with Similar Compounds
4-(2-Bromooxazol-5-yl)phenol can be compared with other similar compounds, such as:
4-Bromo-2-(5-isoxazolyl)phenol: Similar structure but contains an isoxazole ring instead of an oxazole ring.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and a thiol group.
Phenol: The simplest phenolic compound, lacking the oxazole ring and bromine atom
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic and oxazole derivatives.
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
4-(2-bromo-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6/h1-5,12H |
InChI Key |
KIGSITNDOJSCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)O |
Origin of Product |
United States |
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